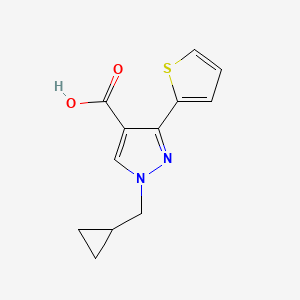
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid, also known as CPTP, is an organic compound with a unique structure, which has been the subject of extensive research in recent years. CPTP has been found to have a variety of applications in different fields, including pharmaceuticals, biochemistry, and synthetic chemistry. In
Applications De Recherche Scientifique
Antimicrobial Activity
Research has explored the synthesis and characterization of novel chitosan Schiff bases incorporating heterocyclic moieties similar to 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid. These compounds have been evaluated for their antimicrobial activity against various bacteria and fungi. The results indicated that the antimicrobial activity varies with the type of Schiff base moiety, highlighting the potential of such compounds in developing new antimicrobial agents without cytotoxic activity (Hamed et al., 2020).
Antidepressant Activity
Another study focused on the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, revealing that certain compounds showed promising antidepressant activity. These findings suggest the potential of thiophene-based pyrazolines with a carbothioamide tail unit as antidepressant medications, providing insights into the therapeutic applications of similar structures (Mathew et al., 2014).
Structural Characterization
The structural characterization of related compounds is essential for understanding their chemical properties and potential applications. X-ray powder diffraction data for a similar compound, an important intermediate in the synthesis of anticoagulants, have been reported, indicating the significance of accurate structural analysis in pharmaceutical development (Wang et al., 2017).
Synthetic Methodologies
Research into the improved synthesis of 1H-pyrazole-4-carboxylic acid derivatives, which share a core structure with the compound of interest, demonstrates advances in synthetic chemistry. These methodologies aim to increase yield and efficiency, which is critical for the development of pharmaceuticals and other chemical entities (Dong, 2011).
Anti-Tumor Agents
Compounds incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities, indicating the potential of such structures in cancer therapy. The study presents a new series of compounds showing promising activities against hepatocellular carcinoma cell lines, highlighting the therapeutic potential of pyrazole derivatives in oncology (Gomha et al., 2016).
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(16)9-7-14(6-8-3-4-8)13-11(9)10-2-1-5-17-10/h1-2,5,7-8H,3-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHHEGKKIHWVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482301.png)
![7-(chloromethyl)-6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482302.png)
![2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482303.png)
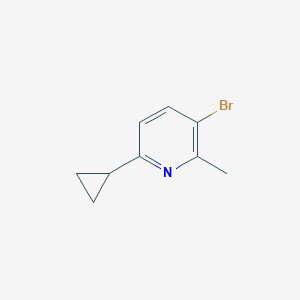
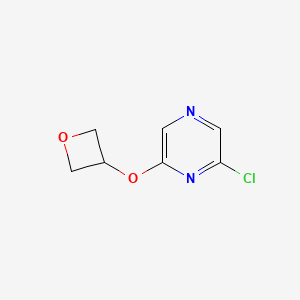
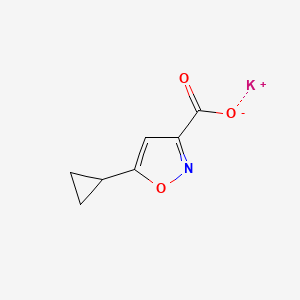

![7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482312.png)
![6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482313.png)
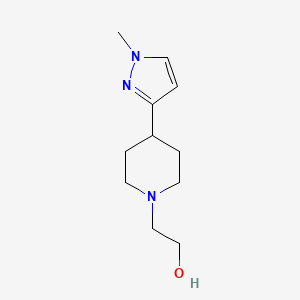
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482319.png)